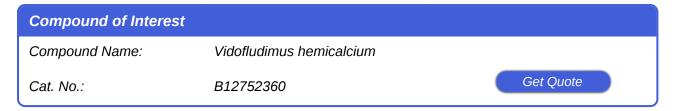


# Vidofludimus Hemicalcium: A Comparative Analysis in Preclinical Models of Multiple Sclerosis

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Vidofludimus hemicalcium** (IMU-838) is an investigational, next-generation, oral immunomodulatory drug currently under development for the treatment of multiple sclerosis (MS). It exhibits a unique dual mechanism of action, functioning as both a selective inhibitor of dihydroorotate dehydrogenase (DHODH) and a potent activator of the nuclear receptor related 1 (Nurr1). This guide provides a comparative analysis of **Vidofludimus hemicalcium** against other relevant alternatives, primarily the first-generation DHODH inhibitor teriflunomide, based on available preclinical data from MS models.

### **Comparative Efficacy Data**

The following tables summarize the quantitative data from preclinical studies, offering a sideby-side comparison of **Vidofludimus hemicalcium** and teriflunomide.

### **Table 1: In Vitro Comparative Potency**



Parameter	Vidofludimus hemicalcium	Teriflunomide	Fold Difference	Reference
Human DHODH Inhibition (DHO oxidation)	More Potent	Less Potent	2.6x	[1][2]
T-Lymphocyte Proliferation Inhibition	More Efficacious	Less Efficacious	Not specified	[1][2]
IL-17 Secretion Inhibition (from stimulated PBMCs)	More Efficacious	Less Efficacious	Not specified	[1][2]
IFN-y Secretion Inhibition (from stimulated PBMCs)	More Efficacious	Less Efficacious	Not specified	[1][2]

# Table 2: Preclinical Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Model

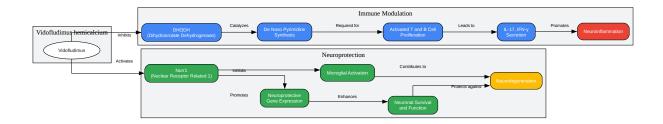


Model	Treatment	Dosage	Key Findings	Reference
Rat EAE	Vidofludimus hemicalcium	Dose-dependent	Dose-dependent inhibition of cumulative disease scores.	[1][2]
Rat EAE	Leflunomide (prodrug of teriflunomide)	4 mg/kg	Positive control, reduced disease activity.	
Rat EAE	Vidofludimus hemicalcium	20 mg/kg and 60 mg/kg	Potently reduced disease activity, similar to leflunomide. Completely ameliorated the disease in 5/8 and 7/8 rats, respectively, at the end of the study.	

## **Mechanism of Action Signaling Pathways**

**Vidofludimus hemicalcium**'s therapeutic potential in MS is attributed to its dual mechanism of action, which is distinct from first-generation DHODH inhibitors.





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Caption: Dual mechanism of Vidofludimus hemicalcium.

# Experimental Protocols Experimental Autoimmune Encephalomyelitis (EAE) in Rats

- Model: EAE is a widely used animal model for MS.
- Induction: Female Dark Agouti (DA) rats are immunized with a spinal cord homogenate to induce an autoimmune response against myelin.
- Treatment: Once clinical signs of EAE (e.g., limp tail, paralysis) are observed, animals are
  randomized to receive daily oral administration of Vidofludimus hemicalcium (at varying
  doses), a vehicle control, or a positive control such as leflunomide.
- Clinical Scoring: Disease severity is monitored and scored daily using a standardized scale (e.g., 0 = no disease, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).



Endpoints: The primary endpoint is the cumulative disease score. Other endpoints can
include body weight changes, histological analysis of the central nervous system for
inflammation and demyelination, and immune cell profiling.

# Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

- Objective: To measure the potency of compounds in inhibiting the DHODH enzyme.
- Method: A cell-free enzymatic assay is used with recombinant human DHODH. The activity
  of the enzyme is determined by measuring the reduction of a substrate, which can be
  monitored spectrophotometrically.
- Procedure: The recombinant DHODH enzyme is incubated with its substrate (dihydroorotate) and a co-factor. The test compounds (Vidofludimus hemicalcium and teriflunomide) are added at various concentrations. The rate of the enzymatic reaction is measured, and the concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated.

# Cytokine Secretion Assay from Peripheral Blood Mononuclear Cells (PBMCs)

- Objective: To assess the effect of the compounds on the production of pro-inflammatory cytokines by immune cells.
- Cell Culture: Human PBMCs are isolated from healthy donors.
- Stimulation: The PBMCs are stimulated with a mitogen, such as phytohemagglutinin (PHA), to induce T-cell activation and cytokine production.
- Treatment: The stimulated cells are co-incubated with different concentrations of Vidofludimus hemicalcium or teriflunomide.
- Cytokine Measurement: After a defined incubation period (e.g., 44 hours), the cell culture supernatant is collected. The concentrations of cytokines such as IL-17 and IFN-y are quantified using a multiplex immunoassay (e.g., Luminex) or ELISA.

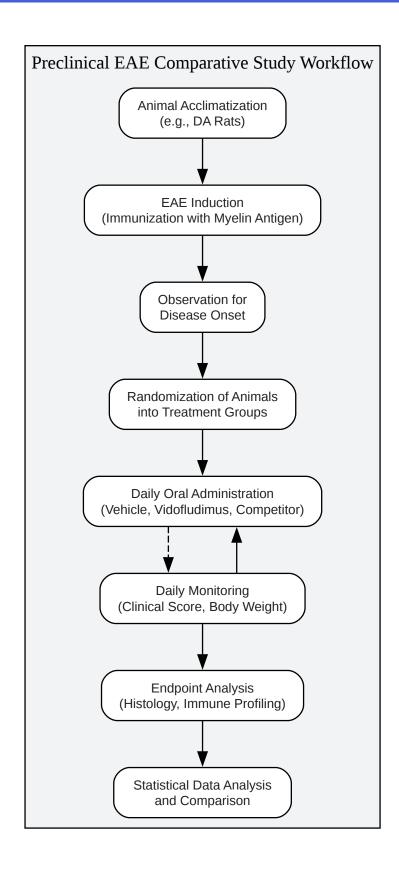


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### **Experimental Workflow**

The following diagram illustrates a typical workflow for a preclinical comparative study in an EAE model.





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### References

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